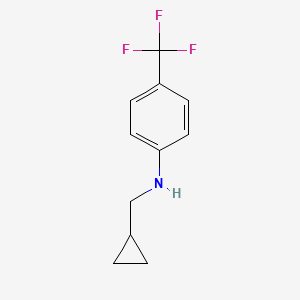

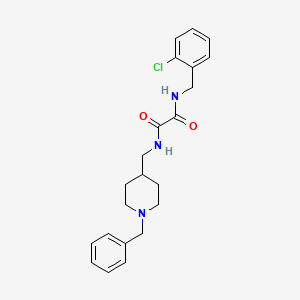

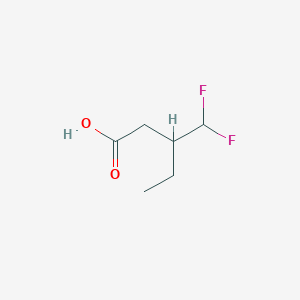

2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, including antitumor, antiinflammatory, and analgesic properties . The presence of a fluorobenzyl group may suggest potential cytotoxic activity against certain cancer cell lines, as seen in similar compounds .

Synthesis Analysis

The synthesis of related fluorobenzyl-imidazole derivatives typically involves multi-step reactions, starting from basic precursors like o-phenylenediamine and proceeding through cyclization, alkylation, and functional group modifications . For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole required optimization of reaction conditions to achieve a reasonable yield of 56.4% . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives involved careful spectroscopic analysis to confirm the structures .

Molecular Structure Analysis

The molecular structure of fluorobenzyl-imidazole derivatives is often confirmed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography . These compounds can exhibit interesting features like intramolecular hydrogen bonding and π-π stacking interactions, which contribute to their stability and potential biological activity . For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole showed intermolecular interactions that form a supramolecular network .

Chemical Reactions Analysis

The chemical reactivity of fluorobenzyl-imidazole derivatives can be influenced by the presence of substituents on the imidazole ring. These substituents can affect the electron density and thus the interaction with biological targets or reagents . For example, the introduction of a fluorine atom can enhance the cytotoxicity of benzothiazole derivatives against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl-imidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes . The crystal packing and intermolecular interactions observed in the crystal structure analyses provide insights into the solid-state properties of these compounds .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques and Crystal Structure :

- The preparation of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been described, showcasing the spectroscopic analysis through 1H NMR, 13C NMR, mass spectra, and X-ray crystal structure analyses. These compounds exhibit distinct crystal packing and supramolecular interactions, contributing to their chemical and physical properties (Banu et al., 2014).

- A related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, was synthesized via cyclization, N-alkylation, hydrolyzation, and chlorination. The study emphasizes the reaction formula's effects on yield and optimized conditions (Huang Jin-qing, 2009).

Biological Activities

Antimicrobial and Antioxidant Properties :

- Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings were synthesized, showing significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have been evaluated for their potential as therapeutic agents (Menteşe et al., 2015).

- The synthesis and evaluation of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives for cytotoxic activity against cancer cells demonstrated potential medicinal applications. The study includes detailed spectral characterization, DFT, docking studies, and cytotoxic evaluations (Ganga & Sankaran, 2020).

Fluorescence and Photophysical Properties :

- The investigation into benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for Al3+ and Zn2+ highlighted their potential in sensing applications. The study detailed solvatochromic behavior, time-resolved fluorescence measurements, and the influence of molecular aggregation on fluorescence (Suman et al., 2019).

Material Science Applications

Non-Linear Optical (NLO) Materials :

- Synthesis and characterization of 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and related compounds for applications in non-linear optical (NLO) devices. The study presents the compounds' promising NLO properties based on DFT studies and their potential use in various NLO applications (Manikandan et al., 2019).

将来の方向性

The future directions for this compound could involve further exploration of its potential as a tyrosinase inhibitor, given the reported activity of similar compounds . Additionally, the development of efficient synthesis methods and detailed characterization of its physical and chemical properties would be beneficial.

作用機序

Target of Action

Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for the color of human skin, eyes, and hair .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . The presence of the 4-fluorobenzyl moiety at the R position enhances the potency of the compound

Biochemical Pathways

The inhibition of tyrosinase affects the melanogenesis pathway, reducing the production of melanin . This can lead to a decrease in pigmentation, which may be desirable in the treatment of hyperpigmentation disorders. The compound’s effect on other biochemical pathways is currently unknown and warrants further investigation.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase This can result in a decrease in skin pigmentation

特性

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2S/c1-17-7-5-6-10-21(17)26-22(19-8-3-2-4-9-19)15-25-23(26)27-16-18-11-13-20(24)14-12-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKKVNBZSOULTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)

![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)

![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)